molecular formula C19H18N2O3S B3871562 N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide

Cat. No. B3871562
M. Wt: 354.4 g/mol
InChI Key: CHZMQVYUVDXZRN-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide, also known as MNMSH, is a sulfonohydrazide derivative that has been widely used in scientific research for its potential therapeutic applications. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol. In

Mechanism of Action

The mechanism of action of N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt pathway, NF-κB pathway, and MAPK pathway. This compound has also been reported to interact with DNA and inhibit the activity of topoisomerase II, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been reported to reduce oxidative stress and lipid peroxidation in cells. This compound has also been shown to modulate the levels of various enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. Furthermore, this compound has been reported to inhibit the activity of acetylcholinesterase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide has several advantages for lab experiments. The compound is stable and has a long shelf life, which makes it easy to store and handle. This compound is also soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, this compound has some limitations for lab experiments. The compound is not water-soluble, which may limit its use in aqueous-based experiments. This compound also has a relatively high molecular weight, which may limit its ability to penetrate cell membranes.

Future Directions

N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. Firstly, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its optimal dosage and administration route. Secondly, this compound's mechanism of action needs to be fully elucidated to understand how it exerts its therapeutic effects. Thirdly, this compound's efficacy needs to be tested in clinical trials to determine its safety and efficacy in humans. Lastly, this compound's potential applications in other diseases such as cardiovascular diseases and diabetes need to be explored.

Scientific Research Applications

N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.

properties

IUPAC Name

N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-14-7-10-16(11-8-14)25(22,23)21-20-13-15-9-12-19(24-2)18-6-4-3-5-17(15)18/h3-13,21H,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZMQVYUVDXZRN-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide

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